4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Techniques like X-ray diffraction, NMR, and FTIR spectroscopy are used to determine the structure of a compound . Computational methods like DFT might also be used to optimize the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic data from NMR, IR, and MS might also be included .Scientific Research Applications
Alzheimer's Disease Research
One area of research involving compounds similar to 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is in the treatment of Alzheimer's disease. Studies have explored the synthesis and biological assessment of related quinazolinone derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. For example, Zarei et al. (2021) developed new pyridin-1-ium derivatives assessed for their inhibitory activities against these enzymes, suggesting potential therapeutic applications for Alzheimer's disease (Zarei et al., 2021).
Anticonvulsant Research
The compound and its related derivatives have been investigated for anticonvulsant activities. For instance, El Kayal et al. (2019) synthesized new derivatives of quinazolinone and evaluated their anticonvulsant activity in vivo and in silico. This research indicates potential applications in expanding the arsenal of anticonvulsant drugs (El Kayal et al., 2019).
Antihypoxic Activity
Studies like those conducted by Ukrainets et al. (2014) have explored the antihypoxic actions of quinazolinone derivatives. These compounds have shown potential as biologically active substances with antihypoxic effects, indicating their usefulness in conditions related to oxygen deprivation (Ukrainets et al., 2014).
Antitumor Applications
Research has also been conducted on the antitumor potential of quinazolinone derivatives. Al-Romaizan et al. (2019) synthesized novel quinazolinone compounds and evaluated their antitumor activity against human cell lines, suggesting their potential as antitumor agents (Al-Romaizan et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O5/c1-19(2)13-14-32-28(35)21-11-9-20(10-12-21)17-34-29(36)23-15-26(38-3)27(39-4)16-25(23)33(30(34)37)18-22-7-5-6-8-24(22)31/h5-12,15-16,19H,13-14,17-18H2,1-4H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJAHVZKBUOTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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